Ethanethiol, 2-(methylamino)-
Overview
Description
Ethanethiol, 2-(methylamino)- is an organic compound with the molecular formula C3H9NS. It is a colorless liquid with a strong, unpleasant odor, commonly used in the chemical industry as a building block for the synthesis of various organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanethiol, 2-(methylamino)- typically involves the formation of isothiouronium salts from 2-(methylamino)ethyl chlorides by reacting with thiourea, followed by alkaline hydrolysis . This method is chosen for its efficiency and reliability in producing the desired thiol compound.
Industrial Production Methods
In industrial settings, Ethanethiol, 2-(methylamino)- can be produced using a similar approach, with optimized reaction conditions to ensure high yield and purity. The process involves the use of hydrosulfides of alkali metals to react with 2-(methylamino)ethyl halides .
Chemical Reactions Analysis
Types of Reactions
Ethanethiol, 2-(methylamino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides.
Reduction: It can be reduced to form the corresponding amine.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly employed.
Major Products Formed
Oxidation: Disulfides are the major products.
Reduction: The corresponding amine is formed.
Substitution: Various substituted ethanethiol derivatives are produced.
Scientific Research Applications
Ethanethiol, 2-(methylamino)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethanethiol, 2-(methylamino)- involves its interaction with molecular targets through its thiol and amino groups. These functional groups allow it to form covalent bonds with various biomolecules, influencing their activity and function. The pathways involved include thiol-disulfide exchange reactions and nucleophilic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
Methanethiol: A simpler thiol with a similar odor but different reactivity.
Ethanethiol: Lacks the amino group, making it less versatile in certain reactions.
2-(Dimethylamino)ethanethiol: Contains an additional methyl group on the amino nitrogen, affecting its reactivity and properties.
Uniqueness
Ethanethiol, 2-(methylamino)- is unique due to the presence of both thiol and amino functional groups, which provide it with a wide range of reactivity and applications in various fields of research and industry .
Properties
IUPAC Name |
2-(methylamino)ethanethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NS/c1-4-2-3-5/h4-5H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSNWIOVGALACV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50143431 | |
Record name | Ethanethiol, 2-(methylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50143431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
91.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10061-40-2 | |
Record name | Ethanethiol, 2-(methylamino)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10061-40-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanethiol, 2-(methylamino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010061402 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanethiol, 2-(methylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50143431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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